REACTION_SMILES
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[Br-:28].[Br:1][c:2]1[c:3]([NH:4][c:5]2[cH:6][c:7]([O:8][CH:18]([CH3:19])[CH3:20])[nH:21][n:22]2)[n:23][c:24]([NH:25][CH:9]([CH3:10])[c:11]2[n:12][cH:13][c:14]([F:17])[cH:15][n:16]2)[n:26][cH:27]1.[CH2:31]1[CH2:34][CH2:33][CH2:32][O:35]1.[CH3:29][Mg+:30]>>[C:9]([CH3:10])([c:11]1[n:12][cH:13][c:14]([F:17])[cH:15][n:16]1)=[O:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1cc(Nc2nc(NC(C)c3ncc(F)cn3)ncc2Br)n[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Type
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product
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Smiles
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CC(=O)c1ncc(F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |